

Spectroscopic Profile of 4-Hydroxy-2,5-dimethylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-2,5-dimethylbenzaldehyde** (CAS No. 85231-15-8), a valuable intermediate in organic synthesis. This document presents available experimental and predicted data for proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and a visual representation of a key synthetic pathway are included to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Hydroxy-2,5-dimethylbenzaldehyde**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-Hydroxy-2,5-dimethylbenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
10.40	Singlet	1H	Aldehyde (-CHO)
9.98	Singlet	1H	Phenolic Hydroxyl (-OH)
7.54	Singlet	1H	Aromatic (Ar-H)
6.68	Singlet	1H	Aromatic (Ar-H)
2.49	Singlet	3H	Methyl (-CH ₃)
2.13	Singlet	3H	Methyl (-CH ₃)

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR data for **4-Hydroxy-2,5-dimethylbenzaldehyde** is not readily available in the searched literature. The following are predicted chemical shifts based on the analysis of similar structures, such as 4-hydroxybenzaldehyde and other substituted benzaldehydes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Hydroxy-2,5-dimethylbenzaldehyde**

Chemical Shift (δ) ppm	Assignment
~191	Aldehyde Carbonyl (C=O)
~160	Aromatic Carbon (C-OH)
~135	Aromatic Carbon (C-CHO)
~132	Aromatic Carbon (C-CH ₃)
~129	Aromatic Carbon (C-CH ₃)
~125	Aromatic Carbon (CH)
~116	Aromatic Carbon (CH)
~21	Methyl Carbon (-CH ₃)
~16	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

Specific experimental IR data for **4-Hydroxy-2,5-dimethylbenzaldehyde** is not available in the searched literature. The expected characteristic absorption bands are predicted based on the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Bands for **4-Hydroxy-2,5-dimethylbenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Medium	O-H stretch (phenolic)
3100 - 3000	Weak	Aromatic C-H stretch
2950 - 2850	Weak	Aliphatic C-H stretch (methyl)
~2820 and ~2720	Weak	Aldehyde C-H stretch (Fermi doublet)
~1680	Strong	C=O stretch (aldehyde)
1600 - 1450	Medium to Strong	Aromatic C=C stretches
~1250	Medium	C-O stretch (phenol)

Mass Spectrometry (MS)

The following predicted data pertains to the mass-to-charge ratios (m/z) of various adducts of **4-Hydroxy-2,5-dimethylbenzaldehyde**, which has a monoisotopic mass of 150.06808 Da.

Table 4: Predicted Mass Spectrometry Data for **4-Hydroxy-2,5-dimethylbenzaldehyde** Adducts

Adduct	m/z
$[M+H]^+$	151.07536
$[M+Na]^+$	173.05730
$[M-H]^-$	149.06080
$[M+NH_4]^+$	168.10190
$[M+K]^+$	189.03124
$[M]^+$	150.06753

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-10 mg of the solid **4-Hydroxy-2,5-dimethylbenzaldehyde** in a deuterated solvent, such as DMSO- d_6 . The solution is then transferred to an NMR tube. 1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a thin solid film. A small amount of **4-Hydroxy-2,5-dimethylbenzaldehyde** is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent

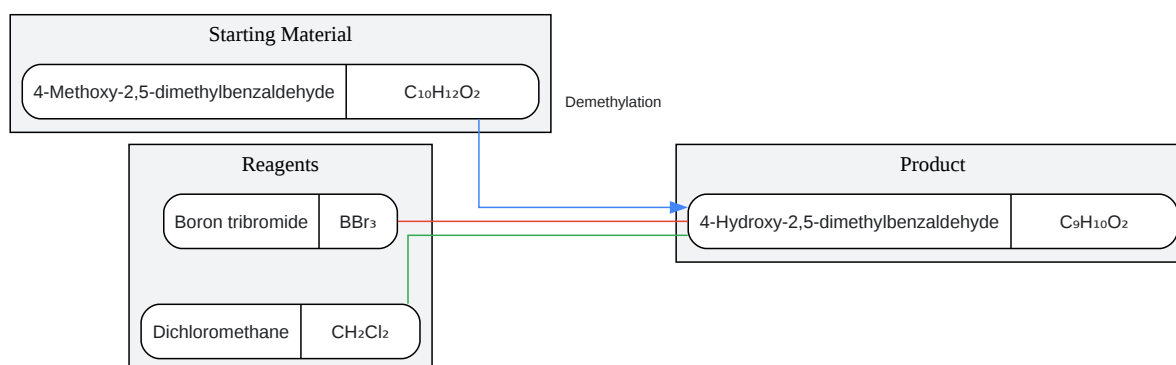
evaporates, a thin film of the compound remains. The IR spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds. The solid sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer.

Synthesis Workflow Visualization

The following diagram illustrates a common synthetic route to **4-Hydroxy-2,5-dimethylbenzaldehyde** from 4-Methoxy-2,5-dimethylbenzaldehyde.



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Caption: Synthesis of **4-Hydroxy-2,5-dimethylbenzaldehyde**.

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